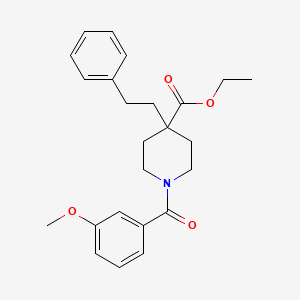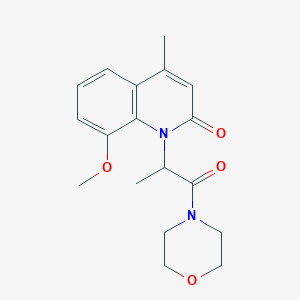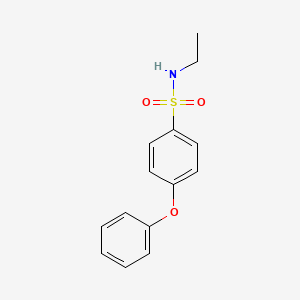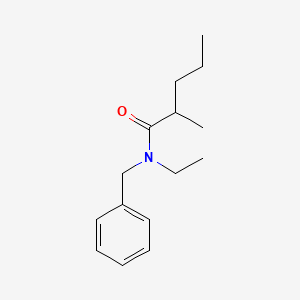![molecular formula C15H14ClF3N4O3 B5120480 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5120480.png)
4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]butanamide is a complex organic compound characterized by its pyrazole core and trifluoromethyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the reaction of hydrazine with a suitable diketone to form the pyrazole ring, followed by chlorination, nitration, and subsequent functional group modifications.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Amines, hydrazines.
Substitution: Alkylated or arylated pyrazoles.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its pyrazole core is valuable in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as a bioactive molecule in biological studies. It can interact with various biological targets, making it useful in drug discovery and development.
Medicine: Due to its structural complexity and biological activity, this compound is explored for its therapeutic potential. It may serve as a lead compound in the development of new drugs for treating diseases such as cancer, inflammation, and infections.
Industry: In the material science industry, this compound can be used in the creation of advanced materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The pyrazole core can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound's binding affinity and metabolic stability, making it more effective in biological systems.
Comparison with Similar Compounds
4-(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
4-(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid
4-(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)benzamide
Uniqueness: This compound stands out due to its trifluoromethyl phenyl group, which provides unique chemical and biological properties compared to similar compounds. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable candidate for various applications.
Properties
IUPAC Name |
4-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClF3N4O3/c1-9-13(16)14(23(25)26)21-22(9)8-4-7-12(24)20-11-6-3-2-5-10(11)15(17,18)19/h2-3,5-6H,4,7-8H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONQBNDXGIQLAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)NC2=CC=CC=C2C(F)(F)F)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClF3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[4-(2-methoxybenzyl)-1-piperazinyl]-N-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5120414.png)
![N-methyl-N-{[1-(2-{4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}-2-oxoethyl)-1H-tetrazol-5-yl]methyl}-2-propanamine](/img/structure/B5120437.png)
![2,3,4,5-Tetrabromo-6-[(4-iodophenyl)carbamoyl]benzoic acid](/img/structure/B5120441.png)

![2-(2-chlorophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,3,4-oxadiazole](/img/structure/B5120462.png)
![{2,8-dimethyl-4-[(2-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(3-fluorophenyl)methanone](/img/structure/B5120468.png)

![(OXOLAN-2-YL)METHYL 4-[4-(DIETHYLAMINO)PHENYL]-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE](/img/structure/B5120475.png)
![3-methyl-N-[3-(4-morpholinyl)propyl]-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B5120476.png)
![2-[2-(4-bromophenyl)imidazo[1,2-a]benzimidazol-3-yl]-N,N-diethylethanamine;dihydrochloride](/img/structure/B5120482.png)

![4-[(3-hydroxypropyl)amino]-1-methyl-3-nitroquinolin-2(1H)-one](/img/structure/B5120506.png)
